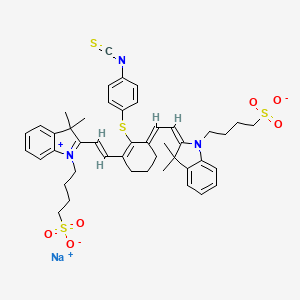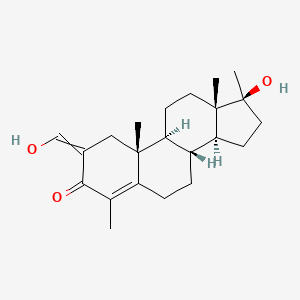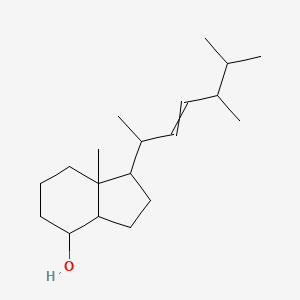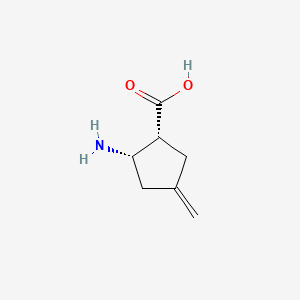
NIR-797-Isothiocyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiocyanates, including NIR-797 isothiocyanate, often involves the formation of dithiocarbamate salts followed by desulfurization. Various desulfurization agents can be utilized for this purpose, including thiophosgene, lead nitrate, and hydrogen peroxide among others. This synthesis process is crucial for generating isothiocyanates with high purity and yield (Eschliman & Bossmann, 2019).
Molecular Structure Analysis
Molecular structure analysis of isothiocyanate compounds, akin to NIR-797 isothiocyanate, typically involves X-ray crystallography to determine the arrangement of atoms within the compound. These studies reveal the linear or slightly bent configurations of isothiocyanate groups and their coordination behavior in complexes. The geometry and electronic structure of these compounds are fundamental to understanding their reactivity and properties (Albada et al., 2005).
Chemical Reactions and Properties
Isothiocyanates, such as NIR-797 isothiocyanate, engage in a variety of chemical reactions, including nucleophilic addition and substitution reactions due to the electrophilic character of the carbon atom in the -N=C=S moiety. These reactions are pivotal for the synthesis of a wide range of organic compounds and for modifications leading to specialized materials for technological applications.
Physical Properties Analysis
The physical properties of NIR-797 isothiocyanate, like solubility, melting point, and spectroscopic characteristics, are crucial for its application in material science and chemistry. These properties are often determined through a combination of analytical techniques, including infrared spectroscopy, which provides information on the functional groups present and their interactions within the molecule (Burkett et al., 2014).
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmarkierung
NIR-797-Isothiocyanat ist ein Fluoreszenzfarbstoff im Nahinfrarotbereich {svg_1} {svg_2}. Es wird aufgrund seiner Anregungs- und Emissionswellenlängen (λex 795 nm; λem 817 nm) im Nahinfrarotbereich häufig für die Fluoreszenzmarkierung verwendet {svg_3} {svg_4}. Dadurch eignet es sich für verschiedene Anwendungen in der biologischen und chemischen Forschung.
Proteinmarkierung
Diese Verbindung ist besonders nützlich für die Proteinmarkierung {svg_5}. Die Isothiocyanatgruppe in NIR-797 kann mit Aminogruppen in Proteinen reagieren und eine kovalente Bindung bilden. Dies ermöglicht es Forschern, die Bewegung und Interaktion von markierten Proteinen innerhalb von Zellen zu verfolgen {svg_6}.
Analyse der Zellstruktur
This compound kann Forschern helfen, Zellstrukturen zu beobachten und zu analysieren {svg_7}. Die Nahinfrarotfluoreszenz dieses Farbstoffs ermöglicht eine klare Abbildung von Zellstrukturen und liefert wertvolle Erkenntnisse über die Zellmorphologie und -organisation {svg_8}.
Verfolgung von Biomolekülen
Der Farbstoff wird auch verwendet, um Biomoleküle zu verfolgen {svg_9}. Durch die Markierung spezifischer Moleküle mit this compound können Forscher ihre Verteilung und Bewegung in Zellen oder Geweben überwachen {svg_10}.
Bewertung der Zellfunktion
This compound kann verwendet werden, um Zellfunktionen zu bewerten {svg_11}. Änderungen der Fluoreszenzintensität oder -verteilung des Farbstoffs können auf Veränderungen der Zellfunktionen hinweisen, wie z. B. Signaltransduktion oder Stoffwechselaktivität {svg_12}.
Unterscheidung von Zelltypen
Dieser Farbstoff kann auch bei der Unterscheidung verschiedener Zelltypen helfen {svg_13}. Verschiedene Zelltypen können unterschiedliche Fluoreszenzmuster aufweisen, wenn sie mit this compound markiert werden, was ihre Identifizierung und Charakterisierung ermöglicht {svg_14}.
Detektion von Biomolekülen
This compound wird bei der Detektion von Biomolekülen verwendet {svg_15}. Der Farbstoff kann an Antikörper oder andere Detektionsreagenzien konjugiert werden, wodurch die Visualisierung spezifischer Biomoleküle in komplexen biologischen Proben ermöglicht wird {svg_16}.
Gewebepathologie-Studie
Schließlich wird this compound in der Studie der Gewebepathologie verwendet {svg_17}. Der Farbstoff kann Bereiche von Krankheit oder Verletzung in Geweben hervorheben, was die Diagnose und Untersuchung verschiedener pathologischer Zustände erleichtert {svg_18}.
Wirkmechanismus
Target of Action
NIR-797 isothiocyanate is a near-infrared fluorescent dye . It is primarily used for labeling proteins , making proteins its primary target. Proteins play a crucial role in almost all biological processes, and their function depends on their physical shape. The ability to label proteins allows researchers to track their location and movement, providing valuable insights into protein function and interactions.
Mode of Action
The isothiocyanate group in NIR-797 isothiocyanate forms a covalent bond with the amino group in proteins, effectively labeling them . Once the proteins are labeled, the dye can be excited at a wavelength of 795nm, and it emits light at a wavelength of 817nm . This near-infrared fluorescence allows the labeled proteins to be detected and tracked.
Biochemical Pathways
The exact biochemical pathways affected by NIR-797 isothiocyanate would depend on the specific proteins being labeled. Instead, it allows for the visualization and tracking of proteins within these pathways .
Pharmacokinetics
It is known that the dye is soluble in ethanol , which could potentially affect its absorption and distribution. The dye is typically stored under desiccating conditions at -20°C , suggesting that it may be sensitive to moisture and temperature.
Result of Action
The primary result of NIR-797 isothiocyanate action is the successful labeling of proteins, which can then be visualized using near-infrared fluorescence . This allows researchers to track the movement and interactions of these proteins, providing valuable insights into their functions.
Action Environment
The action of NIR-797 isothiocyanate can be influenced by various environmental factors. For instance, the dye is sensitive to moisture and temperature, as indicated by its storage conditions . Additionally, the effectiveness of protein labeling can be influenced by the pH and ionic strength of the solution. The fluorescence of the dye, which is crucial for visualizing the labeled proteins, can also be affected by the local environment, including factors such as temperature, pH, and the presence of other fluorescent substances.
Eigenschaften
IUPAC Name |
sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBXUCJHTXMKS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50N3NaO6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







